Aqueous Solubility: Dimaleate Salt of the N-Desmethyl Metabolite vs. Prochlorperazine Dimaleate
The dimaleate salt of N-desmethyl prochlorperazine is reported as soluble in water and ethanol , whereas prochlorperazine dimaleate is explicitly listed as insoluble in water . This solubility inversion—despite both compounds sharing the dimaleate counterion—is attributed to the secondary amine in the N-desmethyl analog, which enhances hydration and crystal lattice disruption relative to the tertiary N-methylpiperazine of prochlorperazine.
| Evidence Dimension | Qualitative aqueous solubility at ambient temperature |
|---|---|
| Target Compound Data | Soluble in water and ethanol |
| Comparator Or Baseline | Prochlorperazine dimaleate: Insoluble in water (also insoluble in ethanol and diethyl ether) |
| Quantified Difference | Binary solubility classification reversal (soluble vs. insoluble) |
| Conditions | Ambient temperature; vendor-reported solubility based on visual dissolution |
Why This Matters
Water solubility enables direct preparation of aqueous analytical stock solutions without co-solvents that may interfere with LC-MS ionization or biological assay readouts, reducing solvent-induced artifacts in pharmacokinetic and impurity profiling workflows.
